trans 4,4'-Azobis(benzo-15-crown-5)
Description
trans 4,4'-Azobis(benzo-15-crown-5) is a crown ether derivative featuring two benzo-15-crown-5 moieties linked by a photoresponsive trans-azo (-N=N-) group. This compound combines the cation-binding capabilities of crown ethers with the conformational flexibility and stimuli-responsive behavior of the azo group. The trans configuration of the azo linkage allows for reversible cis-trans isomerization under light irradiation, making it a candidate for applications in photoresponsive materials and molecular switches .
Properties
CAS No. |
73491-37-9 |
|---|---|
Molecular Formula |
C28H38N2O10 |
Molecular Weight |
562.6 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4,4’-Azobis(benzo-15-crown-5) typically involves the reaction of benzo-15-crown-5 with an azo compound. One common method is the diazotization of aniline derivatives followed by coupling with benzo-15-crown-5. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Trans 4,4’-Azobis(benzo-15-crown-5) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Trans 4,4’-Azobis(benzo-15-crown-5) is used in the study of host-guest chemistry due to its ability to form stable complexes with metal ions. It is also used in the development of sensors and molecular switches .
Biology and Medicine: In biological research, this compound is explored for its potential in drug delivery systems and as a molecular probe for studying ion transport mechanisms .
Industry: In industrial applications, trans 4,4’-Azobis(benzo-15-crown-5) is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of trans 4,4’-Azobis(benzo-15-crown-5) involves its ability to form complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, facilitating their transport and stabilization. This property is utilized in various applications, including catalysis and ion-selective sensors .
Comparison with Similar Compounds
4’-Hydroxyphenylazo-benzo-15-crown-5 Ether (AzBCE)
- Structure : A single benzo-15-crown-5 unit with an azo-linked hydroxyphenyl group .
- Synthesis: Prepared via diazotization of 4’-aminobenzo-15-crown-5 followed by coupling with phenol .
- Applications : Primarily studied for cation recognition, lacking the dual-crown ether structure of the target compound, which may limit cooperative binding effects.
Benzo-15-crown-5 Schiff Base Ligands
Halogen-Substituted Benzo-15-crown-5 Derivatives
- Structure : Double-armed crown ethers with halogen (Cl, Br, I) substituents, synthesized via reactions with halogenated salicylaldehydes .
- For example, sodium and potassium complexes exhibit distinct stability constants compared to unsubstituted crown ethers .
Spectroscopic and Cation-Binding Properties
Spectroscopic Data
Cation Binding and Selectivity
- trans 4,4'-Azobis(benzo-15-crown-5) : Dual crown ether units may enable cooperative binding for larger cations (e.g., K⁺) or lanthanides. The azo group’s conformational flexibility could modulate cavity size upon isomerization .
- Nitro/Amine-Substituted Derivatives : Nitro groups reduce binding affinity for Na⁺ and K⁺ compared to unsubstituted benzo-15-crown-5, while amine derivatives show enhanced selectivity for Ce³⁺ in lanthanide series .
- Bipyridinium Bis-Benzo Crown Ether : Exhibits redox-dependent cation binding, with conformational switching induced by Group 1/2 metal ions .
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